(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
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Overview
Description
2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate is an organic compound belonging to the class of thiazoles. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, as well as being used in a variety of research applications.
Scientific Research Applications
Antimicrobial Applications
Derivatives similar to (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate have been synthesized and evaluated for their antimicrobial properties. For instance, 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated moderate to excellent activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (H. B'Bhatt & S. Sharma, 2017).
Antiviral Activity
Compounds derived from 4-chlorobenzoic acid, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have shown potential antiviral activities, particularly against the tobacco mosaic virus (Zhuo Chen et al., 2010).
Herbicidal Activity
A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and identified as effective herbicidal inhibitors of photosystem II electron transport, showing promise as novel herbicides with activities comparable to existing analogues (Qingmin Wang et al., 2004).
Corrosion Inhibition
Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, including derivatives of this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid environments. These studies reveal the effectiveness of such compounds in preventing surface damage and reducing roughness, highlighting their potential in industrial applications (M. Rbaa et al., 2019).
Mechanism of Action
- The compound’s interaction with its targets remains speculative due to limited data. However, let’s consider a hypothetical scenario:
- The thiazole ring in the compound may play a crucial role. Thiazoles are heterocyclic organic compounds with a five-membered ring containing carbon, sulfur, and nitrogen atoms. Their aromaticity allows for electrophilic and nucleophilic substitutions .
- Without specific data, we can’t pinpoint affected pathways directly related to this compound. However, we can speculate:
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-9-4-2-1-3-8(9)10(15)16-6-7-5-14-11(13)17-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRLLLSMPLCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CN=C(S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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